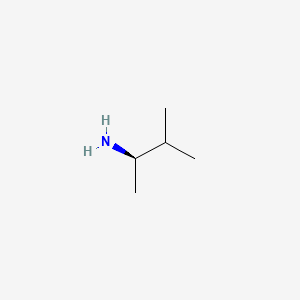

(R)-(-)-2-Amino-3-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZZAIIGWFLONA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-33-2 | |

| Record name | (R)-(-)-3-Methyl-2-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Amino-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLPROPYLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YGL88QKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Stereochemical Identity of R 2 Amino 3 Methylbutane

Enantiomeric Purity Analysis Techniques

The effectiveness of a chiral compound often depends on its enantiomeric purity, expressed as enantiomeric excess (ee). Various analytical techniques are used to quantify the ratio of enantiomers in a sample.

Chiral Chromatography: This is one of the most common methods for separating and quantifying enantiomers.

Gas Chromatography (GC): Enantiomers can be separated on a GC column containing a chiral stationary phase. A study confirmed the relationship between the configuration of 2-amino-3-methylbutane and its elution order on a column with carbonylbis-(N-L-valine isopropyl ester) as the stationary phase. rsc.org

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques utilize chiral stationary phases (CSPs) to achieve separation. Derivatizing the amine, for example by converting it into an imine, can enhance chromatographic separation and detection. researchgate.net SFC coupled with a circular dichroism (CD) detector allows for the determination of the enantiomeric elution order and the accurate assignment of the absolute configuration to the eluting peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for determining enantiomeric purity, typically by converting the enantiomers into diastereomers with distinct NMR signals.

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric amides. rsc.org Because diastereomers have different physical properties, their corresponding nuclei are in different chemical environments and will resonate at different frequencies in the NMR spectrum. researchgate.netacs.org The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. nih.gov

Chiral Solvating Agents (CSAs): In this method, an enantiomerically pure CSA, such as a BINOL derivative, is added to the NMR sample. rsc.org The CSA forms transient, weak diastereomeric complexes with each enantiomer of the amine. This association is often sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers, allowing for their quantification without chemical modification of the analyte. rsc.org

Table 2: Comparison of Enantiomeric Purity Analysis Techniques

| Technique | Principle | Advantages | Common Reagents/Phases |

|---|---|---|---|

| Chiral GC/LC/SFC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. rsc.orgresearchgate.net | High resolution, direct separation and quantification. | Chiral stationary phases (e.g., cyclodextrin (B1172386) or protein-based, Pirkle-type). researchgate.net |

| NMR with CDAs | Covalent reaction of enantiomers with a chiral agent to form diastereomers with distinct NMR spectra. rsc.orgacs.org | Robust, widely applicable, requires standard NMR equipment. rsc.org | Mosher's acid (MTPA), MPA, phosphazane reagents. rsc.orgrsc.org |

| NMR with CSAs | Formation of transient diastereomeric complexes with a chiral agent, causing signal splitting in the NMR spectrum. rsc.org | No derivatization required, sample is not consumed or altered. | BINOL derivatives, cyclodextrins. rsc.org |

Stereochemical Relationship to its Enantiomer, (S)-(+)-2-Amino-3-methylbutane

(R)-(-)-2-Amino-3-methylbutane and (S)-(+)-2-Amino-3-methylbutane are enantiomers, a specific type of stereoisomer. Their relationship is defined by several key characteristics:

Mirror Images: They are non-superimposable mirror images of each other. uoanbar.edu.iq No matter how they are rotated, they cannot be perfectly aligned.

Opposite Absolute Configuration: The stereocenter in the (R)-isomer has the R configuration, while the stereocenter in the (S)-isomer has the S configuration. chemspider.compearson.com

Opposite Optical Activity: Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. uoanbar.edu.iq While the (R)-isomer is levorotatory (-), the (S)-isomer is dextrorotatory (+), meaning it rotates light to the right (clockwise). A 50:50 mixture of the two enantiomers, known as a racemic mixture, exhibits no net optical rotation. ucsd.edu

Identical Physical Properties (in an achiral environment): Enantiomers have identical melting points, boiling points, densities, and solubilities in achiral solvents. uoanbar.edu.iq Their distinct properties only become apparent in the presence of other chiral entities, such as chiral stationary phases in chromatography or plane-polarized light.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (S)-(+)-2-Amino-3-methylbutane |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

Synthetic Methodologies for R 2 Amino 3 Methylbutane and Its Chiral Precursors

Resolution of Racemic Mixtures

When asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture is an alternative strategy. This involves separating the two enantiomers of a compound. For 2-amino-3-methylbutane, which is produced as a racemic mixture through non-stereoselective methods, enzymatic resolution is a particularly effective technique.

Lipase-catalyzed kinetic resolution is a common industrial method. In this process, the racemic amine is reacted with an acylating agent in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For small alkyl amines, this can be challenging, but specific lipases and conditions have been developed to provide high selectivity. frontiersin.org This leaves one enantiomer unreacted (e.g., the desired R-enantiomer) and the other as an amide. The two can then be easily separated by standard chemical techniques, such as extraction or chromatography. The acylated enantiomer can also be hydrolyzed back to the amine, allowing for the recovery of both enantiomers.

Optimization of Synthetic Pathways for Stereocontrol

Achieving high levels of stereocontrol is paramount in asymmetric synthesis, and it often requires careful optimization of reaction conditions. nih.gov

In Chiral Auxiliary-Mediated Syntheses , the choice of the auxiliary itself is crucial. Factors such as the steric bulk and conformational rigidity of the auxiliary can have a profound impact on diastereoselectivity. Optimization also involves screening solvents, temperatures, and Lewis acid additives (like LiCl in Myers alkylations) to enhance the facial bias of the reaction. acs.org

For Catalytic Methods , optimization focuses on the catalyst system. This includes screening a library of chiral ligands to find the best match for the substrate, as even small changes to the ligand structure can dramatically alter enantioselectivity. nih.gov Other parameters such as catalyst loading, hydrogen pressure, temperature, and solvent are systematically varied to maximize both yield and enantiomeric excess. nih.gov

Ultimately, the goal of optimization is to develop a robust, scalable, and cost-effective process that consistently delivers (R)-(-)-2-Amino-3-methylbutane with the desired level of enantiopurity.

Chemical Reactivity and Derivatization Studies of R 2 Amino 3 Methylbutane

Amination Reactions

(R)-(-)-2-Amino-3-methylbutane is utilized in amination reactions, most notably in reductive amination, to synthesize more complex chiral amines. numberanalytics.com Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. libretexts.orgmasterorganicchemistry.com This two-step, one-pot process is a cornerstone of C-N bond formation in organic synthesis. numberanalytics.com

The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. libretexts.org This imine is subsequently reduced by a hydride agent present in the reaction mixture. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is mild enough to selectively reduce the imine in the presence of an unreacted aldehyde. masterorganicchemistry.com

The following table summarizes typical conditions for reductive amination reactions involving primary amines like this compound.

| Reactant | Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone | NaBH₃CN | Methanol (B129727), Ethanol | Selectively reduces imines over carbonyls. | masterorganicchemistry.com |

| Aldehyde or Ketone | NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and effective for a wide range of substrates. | masterorganicchemistry.com |

| Carboxylic Acid | Phenylsilane / Zinc Acetate | Toluene (B28343) | Direct amination of carboxylic acids, proceeds via an amide intermediate. | rsc.org |

| Aldehyde or Ketone | H₂ / Ni Catalyst | Ethanol | Catalytic hydrogenation method. | libretexts.org |

Chiral Amine Derivatization

The primary amino group of this compound is a key functional handle for the synthesis of various chiral derivatives, which can be employed as ligands in catalysis or as intermediates for complex molecules.

The nucleophilic amine readily reacts with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form amides. This reaction is a fundamental transformation in organic chemistry.

Similarly, carbamates can be synthesized by reacting the amine with chloroformates or by a three-component coupling with carbon dioxide and an alkyl halide. organic-chemistry.org For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the corresponding Boc-protected amine, a common strategy in peptide synthesis and other multi-step synthetic sequences. rsc.org The formation of tert-butyl carbamates can also be achieved from carboxylic acids via a Curtius rearrangement, where an acyl azide (B81097) intermediate rearranges to an isocyanate that is then trapped by the amine. organic-chemistry.org

| Derivative | Reagent(s) | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Amide | Acyl Chloride or Carboxylic Acid + Coupling Agent | Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent | Standard method for amide bond formation. | researchgate.net |

| Boc-Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | THF or CH₂Cl₂ | Forms a stable, acid-labile protected amine. | rsc.org |

| Carbamate (B1207046) | Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI | Three-component coupling for carbamate synthesis. | organic-chemistry.org |

| Fmoc-Carbamate | Fmoc-benzotriazole | Room Temperature | Selective N-protection. | organic-chemistry.org |

Condensation of this compound with aldehydes or ketones can be directed by a chiral sulfinyl group to produce chiral N-sulfinyl imines. These compounds are powerful intermediates in asymmetric synthesis, where the sulfinyl group acts as a potent chiral auxiliary. wikipedia.orgsigmaaldrich.com The reaction typically involves condensing the amine with a carbonyl compound in the presence of a dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄) or magnesium sulfate (B86663) (MgSO₄). beilstein-journals.org The resulting N-sulfinyl imine is an excellent electrophile for the stereoselective addition of nucleophiles. wikipedia.orgbeilstein-journals.org After the nucleophilic addition, the sulfinyl group can be easily removed under mild acidic conditions. researchgate.net

For example, the condensation of (R)-tert-butanesulfinamide with aldehydes or ketones is a well-established method for generating N-tert-butanesulfinyl imines. sigmaaldrich.combeilstein-journals.org These intermediates are widely used for the asymmetric synthesis of amines, amino alcohols, and amino acids. researchgate.netsigmaaldrich.com

This compound and its derivatives are used to synthesize chiral aminophosphine (B1255530) ligands, which are valuable in asymmetric metal catalysis. rsc.org The introduction of a phosphine (B1218219) moiety can be achieved by reacting the amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), often in the presence of a base to neutralize the HCl byproduct. academie-sciences.fr

Another route involves the conversion of the corresponding amino alcohol (L-valinol) to a tosylate, followed by nucleophilic substitution with a phosphide (B1233454) anion like potassium diphenylphosphide. rsc.org The resulting N-protected aminophosphine can then be deprotected to yield the final ligand. rsc.org These bidentate P,N-ligands are effective in a range of catalytic reactions, including palladium-catalyzed allylic alkylations. rsc.orgresearchgate.net For instance, a third-generation dendrimer functionalized with chiral iminophosphines derived from (2S)-2-amino-1-(diphenylphosphinyl)-3-methylbutane has been used in asymmetric allylic alkylation. mdpi.com

Nucleophilic Reactivity Investigations

The primary amine functionality in this compound defines its character as a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. upertis.ac.id The lone pair of electrons on the nitrogen atom is readily available for reaction with electron-deficient centers.

Key examples of its nucleophilic reactivity include:

Sₙ2 Reactions: The amine can act as a nucleophile in substitution reactions with alkyl halides. However, direct alkylation can lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Acylation: Reaction with acyl halides or anhydrides to form amides, as discussed in section 3.2.1.

Addition to Carbonyls: The initial step in reductive amination (section 3.1) is the nucleophilic addition of the amine to the carbonyl carbon of an aldehyde or ketone. libretexts.org

Ring-Opening of Epoxides: The amine can open epoxide rings via nucleophilic attack on one of the electrophilic carbon atoms of the ring.

The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom. The isopropyl group and the adjacent methyl group in this compound create a moderately hindered environment, which can affect reaction rates compared to less bulky primary amines. pearson.com In a study involving 2,4,6-trichloro-1,3,5-triazine (TCT), the nucleophilic substitution by various amines, thiols, and alcohols was investigated. nih.govfrontiersin.org The results indicated a preferential order of reactivity, which is influenced by both the electronic properties and steric bulk of the nucleophile. nih.govfrontiersin.org

| Electrophile | Reaction Type | Product | Reference |

|---|---|---|---|

| Alkyl Halide | Nucleophilic Substitution (Sₙ2) | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Acyl Chloride | Nucleophilic Acyl Substitution | Amide | researchgate.net |

| Aldehyde/Ketone | Nucleophilic Addition | Imine (intermediate) | libretexts.org |

| 2,4,6-Trichloro-1,3,5-triazine | Nucleophilic Aromatic Substitution | Substituted Triazine | nih.govfrontiersin.org |

Electrophilic Reactivity Investigations

While primary amines are fundamentally nucleophilic, their derivatives can exhibit electrophilic character. The most relevant example is the imine or iminium ion formed from the condensation of this compound with a carbonyl compound. libretexts.org The C=N double bond of the imine is polarized, making the imine carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org

This electrophilic nature is the basis for the second step of reductive amination, where a hydride nucleophile attacks the imine carbon. numberanalytics.com It is also central to the utility of N-sulfinyl imines in asymmetric synthesis, where the electron-withdrawing sulfinyl group further activates the imine carbon for nucleophilic attack by organometallic reagents or enolates. wikipedia.orgbeilstein-journals.org The predictable stereochemical outcome of these additions is controlled by the chiral sulfinyl group. wikipedia.org Therefore, while this compound itself is not an electrophile, it serves as a precursor to key electrophilic intermediates that are pivotal in stereoselective bond-forming reactions.

Coordination Chemistry and Chiral Ligand Design Utilizing R 2 Amino 3 Methylbutane Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from (R)-(-)-2-amino-3-methylbutane or its analogs typically involves the reaction of the chiral ligand with a suitable metal salt in a refluxing solvent like methanol (B129727) or ethanol. rsc.orgscirp.org The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, geometry, and physicochemical properties.

Transition Metal Complexes (e.g., Zn(II), Cu(II), Co(II), Ni(II), Cr(III), Oxovanadium(IV) Complexes)

A variety of transition metal complexes have been synthesized using ligands derived from the this compound framework. For instance, Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, readily coordinate with metal ions. scirp.org

Cr(III) and Oxovanadium(IV) Complexes: Coordination compounds of 2-amino-3-methylbutanoic acid have been synthesized with chromium(III) and oxovanadium(IV) ions. Current time information in Bangalore, IN.

Ni(II), Co(II), Cu(II), and Zn(II) Complexes: Chiral amino alcohols, such as (R)-2-amino-3-methylbutan-1-ol (D-Valinol), have been used to synthesize a range of complexes with Ni(II), Co(II), Cu(II), and Zn(II). rsc.org Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) have also been prepared and characterized. nih.goviosrjen.org For example, a new Schiff base ligand derived from S-benzyldithiocarbazate and acetophenone (B1666503) was used to prepare complexes with Cu(II), Cd(II), Zn(II), Ni(II), and Co(II). iosrjen.org Similarly, aminoquinoline-derived tridentate ligands have been used to create complexes with Zn(II), Cu(II), and Ni(II). nih.govnih.gov

The characterization of these complexes is performed using methods such as elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR). rsc.orgscirp.org X-ray crystallography provides definitive structural information, including bond lengths and angles. rsc.orgscirp.org

Ligand Binding Modes and Geometries (e.g., Octahedral, Square Pyramidal)

The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. numberanalytics.com Ligands derived from this compound often act as bidentate or tridentate ligands, coordinating through nitrogen and oxygen donor atoms. nih.govnih.gov

Octahedral Geometry: This geometry, with six-coordinate bonds and 90° bond angles, is common for many transition metal complexes. numberanalytics.com Cr(III) complexes with 2-amino-3-methylbutanoic acid have been proposed to have an octahedral geometry, where the ligand acts as a bidentate N,O donor, and the remaining coordination sites are filled by water molecules. Current time information in Bangalore, IN. Similarly, some Co(II) and Cr(III) Schiff base complexes also adopt an octahedral environment. scirp.orgscirp.org

Square Pyramidal Geometry: This five-coordinate geometry has been observed for oxovanadium(IV) complexes with 2-amino-3-methylbutanoic acid. Current time information in Bangalore, IN. Distorted square pyramidal geometries have also been proposed for certain Cu(II) complexes. nih.govnih.gov

Other Geometries: Depending on the ligand and metal, other geometries are also possible. For instance, some Cu(II) and Ni(II) Schiff base complexes exhibit distorted square planar geometries. researchgate.net Zn(II) complexes can adopt tetrahedral or distorted trigonal bipyramidal geometries. nih.govnih.gov

The specific binding mode and resulting geometry are crucial as they influence the electronic structure and steric environment around the metal center, which in turn dictates the complex's catalytic activity.

Development of Chiral Phosphine-Amine Ligands

Chiral phosphine-amine (P,N) ligands are a significant class of ligands in asymmetric catalysis. The combination of a soft phosphine (B1218219) donor and a hard amine donor in one molecule creates electronic asymmetry at the metal center, which can be beneficial for catalytic processes. rsc.org (R)-valinol, the reduced form of (R)-valine, is a common and accessible starting material for the synthesis of these valuable ligands. rsc.org

A general synthetic route starts with the protection of the amino group of L-valinol, for instance, using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The hydroxyl group is then converted into a good leaving group, often by esterification with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) to form a tosylate. The final step is a nucleophilic substitution reaction where the tosylate is displaced by a diphenylphosphide, typically generated from potassium diphenylphosphide, to yield the N-protected aminophosphine (B1255530). Subsequent deprotection of the amine moiety furnishes the final chiral β-aminophosphine ligand. rsc.org These P,N-ligands are crucial for a variety of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions. rsc.org

Immobilization of Chiral Amino Alcohol Derivatives as Heterogeneous Ligands (e.g., on SBA-15 nanoporous silica)

While homogeneous catalysts often exhibit high activity and selectivity, their separation and recovery from the reaction mixture can be challenging. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts is an effective strategy to overcome this issue. researchgate.net Mesoporous silica (B1680970) materials like SBA-15 are excellent supports due to their high surface area, uniform pore structure, and chemical stability. researchgate.netresearchgate.net

The process for immobilizing chiral ligands derived from (R)-valinol onto SBA-15 has been well-documented. researchgate.netrsc.org

Support Functionalization: The SBA-15 silica is first functionalized, for example, by reacting it with 3-chloropropyltrimethoxysilane (B1208415) (CPTMS) to introduce reactive chloropropyl groups on the surface, creating Cl-SBA-15. researchgate.netrsc.org

Ligand Grafting: The chiral amino alcohol derivative, such as (S)-2-amino-3-methylbutane-1-ol, is then grafted onto the functionalized support. This is typically done by reacting the ligand with Cl-SBA-15 in a suitable solvent like toluene (B28343) in the presence of a base such as triethylamine. researchgate.net

Characterization: The successful immobilization is confirmed using various techniques. Fourier-transform infrared (FT-IR) spectroscopy shows the appearance of peaks corresponding to the organic ligand. researchgate.net Thermogravimetric analysis (TGA) can determine the amount of ligand loaded onto the support by measuring the weight loss upon decomposition of the organic moiety. researchgate.net Other methods like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) are also used to characterize the final heterogeneous catalyst. researchgate.net

These immobilized ligands can then be used to form metal complexes (e.g., with copper) for applications in heterogeneous asymmetric catalysis, such as the allylic oxidation of alkenes. researchgate.netrsc.org

Structure-Activity Relationships in Coordination Complexes

The catalytic performance of a metal complex is intrinsically linked to its three-dimensional structure. The relationship between the structure of a coordination complex and its catalytic activity is a cornerstone of catalyst design. Several key factors originating from the ligand and metal center influence the outcome of a catalyzed reaction. acs.orgpleiades.online

Nature of the Ligand: The electronic and steric properties of the ligand are paramount. The type of donor atoms (e.g., hard N/O vs. soft P) influences the electronic environment of the metal center. numberanalytics.comrsc.org The steric bulk of the ligand can control substrate access to the catalytic site and influence the stereoselectivity of the reaction. For example, the presence of bulky substituents on a ligand can sometimes lead to a drastic decrease in enantiomeric excess and chemical yield, highlighting the sensitive dependence of activity on ligand structure. rsc.org

Metal Ion: The identity of the central metal ion affects the catalytic properties. pleiades.online Different metals have distinct redox potentials and coordination preferences, leading to varied reactivity. In some studies, the order of activity for Schiff base complexes was found to be Cu(II) > Co(II) > Ni(II) > Zn(II). nih.gov

Coordination Geometry: The geometry of the complex (e.g., octahedral, square planar) dictates the spatial arrangement of ligands and the accessibility of the metal's active site. numberanalytics.com This geometry can influence the stability of reaction intermediates and transition states, thereby controlling the reaction pathway and selectivity. For instance, the significant drop in stability for the addition of a third bidentate ligand to a Cu(II) center is attributed to the Jahn-Teller effect in d⁹ systems, which favors a square-planar geometry.

Synergistic Effects: In some cases, the combination of the metal ion and the specific ligand can lead to a synergistic effect, where the resulting complex exhibits enhanced activity compared to its individual components. nih.gov The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's properties to achieve optimal performance for a specific chemical transformation. rsc.org

Applications of R 2 Amino 3 Methylbutane in Asymmetric Catalysis and Synthesis

Chiral Building Block in Enantioselective Synthesis

(R)-(-)-2-Amino-3-methylbutane is a foundational chiral building block, a molecule incorporated into a larger structure that imparts chirality to the final product. nih.gov Derived from the natural chiral pool of amino acids, it offers a readily available source of stereochemical information for the synthesis of complex, enantiomerically pure molecules. nih.govresearchgate.net The primary amine functionality allows for a wide range of chemical transformations, enabling its integration into diverse molecular frameworks.

The utility of chiral building blocks like this compound is central to modern organic synthesis, especially in the development of pharmaceuticals where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety. researchgate.net By starting with a defined stereocenter, chemists can avoid the need for challenging enantioselective steps or chiral resolutions later in a synthetic sequence.

Asymmetric Catalysis Mediated by Derived Chiral Ligands

The primary amine of this compound is readily functionalized to create more complex chiral ligands. These ligands can then coordinate with metal centers to form catalysts for a variety of asymmetric reactions. The steric and electronic properties of the valine-derived backbone play a critical role in inducing stereoselectivity in these catalytic processes.

While copper-catalyzed asymmetric reactions are a significant area of research, specific literature detailing the use of chiral ligands derived directly from this compound for the asymmetric allylic oxidation of alkenes is not prominently documented in the reviewed scientific landscape.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. nih.gov The development of chiral phosphorus ligands has been a driving force behind advancements in this field. nih.gov Although a vast number of chiral ligands have been synthesized for transition metal-catalyzed asymmetric hydrogenation, specific examples of ligands derived from this compound for this purpose are not extensively reported in the available literature.

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. One common strategy to achieve enantioselectivity is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

While direct applications of this compound as a precursor for a widely-used chiral auxiliary in asymmetric alkylation are not extensively documented, its structural similarity to valine and its derivatives, such as valinol, suggests its potential in this role. Chiral auxiliaries derived from amino acids are well-established tools in asymmetric synthesis. nih.govscielo.org.mx For instance, amides formed from chiral amines can be deprotonated to form chiral enolates, which then react with electrophiles from a sterically less hindered face, leading to high diastereoselectivity.

Table 1: Key Aspects of Chiral Auxiliaries in Asymmetric Alkylation

| Feature | Description |

| Mechanism | The chiral auxiliary is covalently bonded to the substrate, creating a chiral environment. |

| Stereocontrol | The steric bulk of the auxiliary blocks one face of the reactive intermediate (e.g., enolate), directing the approach of the electrophile to the opposite face. |

| Removal | After the reaction, the auxiliary is cleaved from the product to yield the enantiomerically enriched molecule and recover the auxiliary. wikipedia.org |

| Common Precursors | Amino acids and their derivatives (e.g., amino alcohols) are common starting materials for chiral auxiliaries. nih.govscielo.org.mx |

Given its structure, this compound could theoretically be used to form chiral amides or imines that act as templates for stereoselective alkylation reactions, analogous to well-known auxiliaries.

Role as a Chiral Base in Enantioselective Reactions

Chiral amines can function as chiral bases, catalyzing reactions by selectively removing a proton to generate a reactive intermediate in a chiral environment. This approach is a cornerstone of organocatalysis. However, the use of this compound specifically as a chiral base in enantioselective reactions is not a widely reported application in the surveyed scientific literature.

Stereoselective Formation of Pharmaceutical Intermediates and Drug Candidates

The primary application of this compound is as a chiral building block in the synthesis of high-value molecules, particularly pharmaceutical intermediates. illinois.edudntb.gov.ua The stereocenter present in this compound is often retained in the final drug molecule, making it an efficient starting material for stereoselective synthesis. Chiral amines are crucial intermediates in the synthesis of many chiral drugs and natural products. nih.gov

For example, chiral vicinal amino alcohols, which can be synthesized from chiral amines, are important structural motifs in many biologically active molecules and are key intermediates for pharmaceuticals such as the anti-tuberculosis drug ethambutol. researchgate.netmanchester.ac.uk The synthesis of such intermediates often relies on starting materials from the chiral pool.

The conversion of this compound into other functional groups, such as in the synthesis of Schiff bases, further expands its utility. researchgate.netnih.govmdpi.comehu.es These Schiff bases can then be used in the synthesis of non-natural amino acids or other complex chiral structures that are components of modern drug candidates. nih.gov

Advanced Spectroscopic and Structural Characterization of R 2 Amino 3 Methylbutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for probing the structure of (R)-(-)-2-Amino-3-methylbutane and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and dynamic processes can be obtained.

¹H NMR Spectroscopy Analysis

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH(NH₂) | ~2.5-3.0 | Multiplet | |

| -NH₂ | ~1.0-2.0 | Broad Singlet | |

| -CH(CH₃)₂ | ~1.5-2.0 | Multiplet | |

| -CH(CH₃) | ~0.9-1.2 | Doublet | |

| -CH(CH₃)₂ | ~0.8-1.0 | Doublet of Doublets |

The diastereotopic protons of the isopropyl group are expected to show complex splitting patterns due to their different spatial relationships with the chiral center. The proton attached to the nitrogen of the amino group typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(NH₂) | ~50-60 |

| -C(CH₃)₂ | ~30-40 |

| -C(CH₃) | ~15-25 |

| -C(CH₃)₂ | ~15-25 |

The chemical shifts are influenced by the electronegativity of the attached functional groups, with the carbon atom bonded to the nitrogen of the amino group appearing further downfield.

Dynamic NMR Studies (e.g., ReH₅(PPh₃)₂(2-amino-3-methylbutane) complexes)

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and mechanisms of chemical exchange processes. In the context of derivatives of this compound, DNMR has been particularly insightful in the study of rhenium polyhydride complexes, such as ReH₅(PPh₃)₂(2-amino-3-methylbutane).

These studies have revealed that the coordination sphere of such complexes is not static but undergoes dynamic rearrangements. nih.gov Variable-temperature NMR experiments can be used to monitor changes in the spectra as the rate of these processes changes. At low temperatures, the exchange may be slow on the NMR timescale, resulting in sharp, distinct signals for non-equivalent nuclei. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a time-averaged signal at higher temperatures. Line shape analysis of these dynamic NMR spectra allows for the determination of the activation parameters for the exchange processes, providing valuable mechanistic information. nih.gov

³¹P NMR Spectroscopy of Phosphine-Containing Derivatives

For derivatives of this compound that contain phosphine (B1218219) ligands, such as the aforementioned rhenium complexes, Phosphorus-31 (³¹P) NMR spectroscopy is a crucial characterization technique. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic and steric environment.

In complexes like ReH₅(PPh₃)₂(2-amino-3-methylbutane), the two triphenylphosphine (B44618) (PPh₃) ligands are diastereotopic due to the presence of the chiral aminobutane ligand. This diastereotopicity should result in two distinct signals in the ³¹P NMR spectrum under slow-exchange conditions. However, dynamic processes within the complex can lead to the exchange of the two phosphine environments, resulting in a single, time-averaged signal at higher temperatures. The analysis of variable-temperature ³¹P NMR spectra can thus provide further insights into the dynamic behavior of these complexes.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3400-3250 | Medium (two bands) |

| C-H stretch (alkane) | 2960-2850 | Strong |

| N-H bend (primary amine) | 1650-1580 | Medium |

| C-N stretch (aliphatic amine) | 1250-1020 | Medium to Weak |

The presence of two bands in the N-H stretching region is a hallmark of a primary amine. The C-H stretching vibrations of the methyl and methine groups will appear as strong absorptions in the alkane region. The N-H bending and C-N stretching vibrations provide further confirmation of the presence of the amino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups responsible for the absorption. shu.ac.uk

For this compound, a saturated aliphatic amine, the primary electronic transitions involve the non-bonding electrons (n) on the nitrogen atom and the sigma (σ) electrons in the carbon-carbon and carbon-nitrogen single bonds. Saturated amines typically exhibit absorptions in the far-ultraviolet region, which is below the range of standard UV-Vis spectrophotometers (200-800 nm). libretexts.org

The main electronic transition expected for simple amines is the n → σ* (n to sigma star) transition. youtube.com This involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding σ* molecular orbital. shu.ac.ukuzh.ch These transitions are generally of low molar absorptivity and occur at wavelengths shorter than 200 nm, rendering them of limited utility for routine analysis. libretexts.org

The true value of UV-Vis spectroscopy in the characterization of this compound lies in the analysis of its derivatives. By introducing a chromophore into the molecule, strong and informative absorptions in the near-UV and visible regions can be achieved. A common derivatization strategy for primary amines is the formation of a Schiff base (an imine) through reaction with an aldehyde or ketone containing a conjugated system.

For instance, the reaction of this compound with an aromatic aldehyde, such as benzaldehyde (B42025) or a substituted benzaldehyde, results in a Schiff base derivative. The resulting imine contains a C=N double bond conjugated with the aromatic ring. This extended π-system significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer, more readily observable wavelengths. fiveable.me

The primary electronic transitions observed in these derivatives are π → π* (pi to pi star) and n → π* (n to pi star) transitions. shu.ac.uk The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron from the nitrogen atom to a π* anti-bonding orbital. shu.ac.ukyoutube.com

The position and intensity of these absorption bands are sensitive to the substitution on the aromatic ring and the solvent polarity. This sensitivity allows for detailed structural characterization and can be utilized in various applications, including the determination of enantiomeric excess through the use of chiral derivatizing agents that produce diastereomeric derivatives with distinct chiroptical properties. nsf.gov

Electronic Transition Data for Schiff Base Derivatives of this compound

The following table presents representative UV-Vis absorption data for hypothetical Schiff base derivatives of this compound formed with various aromatic aldehydes. This data illustrates the effect of aromatic substitution on the electronic transitions.

| Derivative Name | Solvent | λmax (π → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (L·mol⁻¹·cm⁻¹) |

| (R)-N-Benzylidene-3-methylbutan-2-amine | Hexane | 242 | 14,500 | 315 | 150 |

| (R)-N-(4-Nitrobenzylidene)-3-methylbutan-2-amine | Hexane | 275 | 18,000 | 330 | 180 |

| (R)-N-(4-Methoxybenzylidene)-3-methylbutan-2-amine | Hexane | 255 | 16,000 | 320 | 160 |

| (R)-N-(4-(Dimethylamino)benzylidene)-3-methylbutan-2-amine | Hexane | 285 | 25,000 | 345 | 200 |

Computational and Theoretical Investigations of R 2 Amino 3 Methylbutane

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (R)-(-)-2-Amino-3-methylbutane and how its shape influences its properties. The presence of a chiral center and rotatable single bonds means the molecule can exist in various spatial arrangements, or conformations.

Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. This is typically achieved by rotating the molecule around its carbon-carbon single bonds and calculating the potential energy of each resulting conformation. The most stable conformers correspond to energy minima on the potential energy surface. For acyclic alkanes, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. The relative energies of different staggered conformers (gauche and anti) depend on the interactions between substituent groups. In the case of 2-methylbutane, for instance, conformations that minimize interactions between the larger methyl groups are favored.

Studies on similar small amines and amino acids have demonstrated that computational methods can accurately predict the geometries of the most stable conformers. These models are essential for understanding how the molecule will interact with other molecules, such as in a solvent or at the active site of an enzyme.

Table 1: Calculated Relative Energies of Staggered Conformers of a Similar Alkane (2-methylbutane)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 |

Note: This table illustrates typical energy differences for a related hydrocarbon. The presence of the amino group in this compound would influence these values.

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to obtain detailed information about the electronic structure and properties of molecules. frontiersin.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A typical DFT study of this compound would begin with geometry optimization to find the lowest energy structure. nih.gov This involves calculating the forces on each atom and adjusting their positions until a stable arrangement is found. From the optimized geometry, a variety of properties can be calculated.

Vibrational analysis is a common subsequent step, which calculates the frequencies of the molecule's vibrational modes. nih.gov These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the calculated structure. The calculated vibrational spectra can also aid in the interpretation of experimental spectra.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Table 2: Representative DFT-Calculated Properties for a Small Chiral Amine

| Property | Method/Basis Set | Calculated Value |

|---|---|---|

| Total Energy | B3LYP/6-311++G(d,p) | -251. Hartrees |

| Dipole Moment | B3LYP/6-311++G(d,p) | 1.2 D |

| HOMO Energy | B3LYP/6-311++G(d,p) | -8.5 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | 1.5 eV |

Note: These values are illustrative and representative of what would be expected for a molecule like this compound based on studies of similar compounds.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of molecules. For this compound, this is particularly relevant to its use as a chiral building block or catalyst.

The distribution of electrons in the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich or electron-poor. The MEP can predict sites susceptible to nucleophilic or electrophilic attack. For an amine, the lone pair of electrons on the nitrogen atom is expected to be a region of high negative potential, indicating its nucleophilic character.

The frontier molecular orbitals (HOMO and LUMO) are also key to understanding reactivity. The HOMO is associated with the ability to donate electrons, so regions of the molecule with a high HOMO density are likely to be nucleophilic. Conversely, the LUMO is associated with the ability to accept electrons, and regions with high LUMO density are likely to be electrophilic. The analysis of these orbitals can help predict how this compound will react with other reagents.

In the context of asymmetric synthesis, computational models can be used to predict the stereochemical outcome of reactions involving this chiral amine. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which product will be favored.

Host-Guest Interactions and Catalysis Simulations

This compound can act as a chiral ligand or organocatalyst. Computational simulations are instrumental in understanding the interactions that govern its role in these applications.

In host-guest chemistry, molecular modeling can be used to study how this compound fits into the binding site of a larger host molecule. These simulations can predict the binding affinity and the preferred orientation of the guest molecule within the host. This is crucial for applications such as chiral separations and sensing.

In the realm of catalysis, computational studies can elucidate the mechanism of reactions catalyzed by this amine. By modeling the entire catalytic cycle, including the formation of intermediates and transition states, researchers can gain a detailed understanding of how the catalyst facilitates the reaction and controls the stereoselectivity. For example, in an asymmetric reaction, the model would show how the chiral environment created by this compound favors the formation of one enantiomer over the other. These simulations can guide the design of more efficient and selective catalysts.

Advanced Research Perspectives and Future Directions

Novel Synthetic Methodologies for Enantiomerically Pure Compounds

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, driven by the need for optically active pharmaceuticals and fine chemicals. nih.gov While classical resolution methods are established, advanced research focuses on more efficient and highly selective asymmetric strategies to produce compounds like (R)-(-)-2-Amino-3-methylbutane.

Transition Metal-Catalyzed Asymmetric Hydrogenation: A leading strategy for synthesizing chiral amines is the asymmetric hydrogenation (AH) of prochiral precursors such as imines and enamines. acs.org This method relies on chiral metal complexes, often featuring iridium or rhodium, coordinated to sophisticated chiral ligands. nih.govpharmaguideline.com The design of these ligands is critical for achieving high enantioselectivity. nih.gov For the synthesis of amines with a stereocenter alpha to the nitrogen, like this compound, the asymmetric hydrogenation of a corresponding imine is a direct and atom-economical route. acs.org Research in this area focuses on developing novel phosphine (B1218219) ligands and N-heterocyclic carbene-based catalysts that offer improved activity and selectivity under milder conditions. nih.gov

Biocatalytic Approaches: Enzymatic methods present a green and highly selective alternative to traditional chemical synthesis. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, are increasingly used for the asymmetric synthesis of chiral amines. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, creating a chiral amine with high enantiomeric excess. nih.gov

Amine Dehydrogenases facilitate the reductive amination of a ketone, using ammonia (B1221849) as the amine source and a cofactor like NAD(P)H for reduction. nih.gov

Carbene N-H Insertion: Recent developments have also explored the use of engineered hemoproteins for asymmetric carbene insertion into N-H bonds, paving the way for new biocatalytic routes to chiral amines. rochester.edu

These biocatalytic systems operate under mild aqueous conditions and offer exceptional stereocontrol, making them attractive for industrial-scale production of enantiopure compounds.

Table 1: Comparison of Advanced Synthetic Methodologies for Chiral Amines

| Methodology | Catalyst/Enzyme | Precursor | Key Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes with phosphine ligands | Imines, Enamines | High efficiency, broad substrate scope, atom economy acs.org |

| Biocatalytic Amination | Engineered Transaminases | Prochiral Ketones | Excellent enantioselectivity, mild reaction conditions, environmentally friendly nih.gov |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases | Ketones/Aldehydes | High stereoselectivity, uses ammonia directly nih.gov |

| Biocatalytic N-H Insertion | Engineered Myoglobin Variants | Aromatic amines, Diazo esters | Novel C-N bond formation, potential for new amine structures rochester.edu |

Exploration of New Catalytic Applications

The chiral nature of this compound makes it an ideal scaffold for the development of chiral ligands and organocatalysts for asymmetric synthesis. Its derivatives, particularly amino alcohols, are effective ligands for metal-catalyzed reactions.

Chiral Ligands for Asymmetric Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. academie-sciences.frmdpi.com This process typically uses a hydrogen donor like isopropanol (B130326) and a metal catalyst, such as ruthenium, coordinated to a chiral ligand. academie-sciences.fr Ligands derived from this compound can create a specific chiral environment around the metal center, directing the hydride transfer to one face of the substrate. Research has shown that β-amino alcohols are particularly effective ligands for ruthenium-catalyzed ATH of N-phosphinyl ketimines, yielding chiral phosphinamides with good enantiomeric excess. mdpi.com The development of new C2-symmetric bis(phosphinite) ligands from amino alcohol scaffolds, including those conceptually related to derivatives of this compound, has also been explored for the ATH of ketones. academie-sciences.fr

Organocatalysis: Chiral amines can function directly as organocatalysts, avoiding the use of metals. They are particularly useful in reactions proceeding through enamine or iminium ion intermediates. While simple amines are often used, research continues to design more complex derivatives to enhance catalytic activity and stereocontrol in reactions like Michael additions and aldol (B89426) reactions.

Table 2: Applications in Asymmetric Catalysis

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium complex with a chiral β-amino alcohol ligand | N-phosphinyl ketimines | Chiral phosphinamides mdpi.com |

| Asymmetric Transfer Hydrogenation | Ruthenium complex with a C2-symmetric bis(phosphinite) ligand | Prochiral ketones | Chiral secondary alcohols academie-sciences.fr |

| Asymmetric Michael Addition | Primary amine-thiourea organocatalyst | α,β-unsaturated ketones, Nitroalkenes | γ-nitro ketones mdpi.com |

Design of Advanced Chiral Materials

The incorporation of chiral building blocks like this compound into polymeric or crystalline frameworks allows for the creation of advanced materials with unique properties for separation, sensing, and catalysis.

Chiral Polymers: Chiral polymers can be synthesized by polymerizing monomers that contain a stereogenic center. Methacrylate monomers functionalized with chiral amino acid or amino alcohol moieties, which can be derived from this compound, can be polymerized using controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This yields well-defined polymers with controlled molecular weight and specific optical activity. Such chiral polymers have potential applications in chiral chromatography, as enantioselective sensors, or as materials with unique chiroptical properties. Post-polymerization modification of an activated polymer with this compound is another viable strategy to introduce chirality. researchgate.net

Chiral Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Incorporating chiral ligands, such as those derived from this compound, into the MOF structure can create chiral pores and surfaces. kaust.edu.sarsc.org These chiral MOFs are highly promising for applications in:

Enantioselective Separation: The chiral environment within the pores can allow for the selective adsorption of one enantiomer over another, enabling the separation of racemic mixtures. nih.gov

Asymmetric Catalysis: If the chiral sites or active metal centers are accessible, these MOFs can function as highly active and recyclable heterogeneous catalysts for asymmetric reactions. kaust.edu.sa

Chiral Sensing: The interaction of chiral guest molecules with the framework can induce a measurable response, such as a change in fluorescence, allowing for enantioselective sensing. mdpi.com

Table 3: Advanced Chiral Materials Derived from this compound

| Material Type | Method of Synthesis | Potential Applications |

|---|---|---|

| Chiral Methacrylate Polymers | RAFT polymerization of a functionalized monomer | Chiral stationary phases, enantioselective sensors rsc.org |

| Chiral Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with a chiral linker | Enantioselective separations, heterogeneous asymmetric catalysis nih.govkaust.edu.sa |

Integration in Supramolecular Chemistry and Nanotechnology

The principles of molecular recognition and self-assembly are central to supramolecular chemistry and nanotechnology. This compound, as a simple chiral molecule, can be incorporated into more complex systems designed for these advanced applications.

Chiral Recognition and Sensing: Chiral recognition is the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest molecule. researchgate.net Systems known as "molecular tweezers," which feature chiral recognition sites, have been synthesized from amino acid derivatives. nih.gov Incorporating a moiety derived from this compound into such a host structure could impart the ability to selectively recognize and sense other chiral molecules, including amino acids or pharmaceutical compounds. nih.gov This is fundamental for developing chiral sensors or for use as chiral selectors in separation science. researchgate.net

Self-Assembly and Nanostructure Formation: Amino acids and their derivatives are known to self-assemble into ordered nanostructures like fibers, tapes, and spheres through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. nih.govnih.gov By modifying this compound with functional groups that promote self-assembly (e.g., aromatic groups for π-π stacking), it is possible to create novel chiral nanomaterials. chemrxiv.org The stereochemistry of the building block dictates the chirality of the resulting supramolecular structure, influencing its morphology and properties. These self-assembled structures are being explored for applications in biomaterials, tissue engineering, and drug delivery. nih.govnih.gov

Table 4: Supramolecular and Nanotechnology Applications

| Application Area | System Type | Underlying Principle |

|---|---|---|

| Chiral Recognition | Chiral molecular tweezers, Chiral selectors | Host-guest chemistry, formation of transient diastereomeric complexes researchgate.netnih.gov |

| Nanomaterial Synthesis | Self-assembling amphiphiles | Non-covalent interactions (hydrogen bonding, hydrophobic effects) leading to ordered structures nih.gov |

Targeted Biomedical Applications and Drug Discovery

Chiral amines are ubiquitous structural motifs in pharmaceuticals, with estimates suggesting that over 40% of small-molecule drugs contain a chiral amine fragment. nih.gov Consequently, enantiomerically pure amines like this compound are highly valuable chiral building blocks for the synthesis of complex, biologically active molecules. nih.govfluorochem.co.uk

Chiral Building Block in Synthesis: The primary role of this compound in drug discovery is as a chiral intermediate. researchgate.net Its structure can be incorporated into a larger target molecule to introduce a specific stereocenter, which is often crucial for pharmacological activity. The synthesis of complex drug candidates frequently involves the coupling of several chiral building blocks, with chiral amines being among the most important. nih.govresearchgate.net For instance, the enantiomer, (S)-2-amino-3-methylbutane, is used as a key building block in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener. sigmaaldrich.com This highlights the direct utility of this molecular scaffold in creating medicinally relevant compounds.

Derivatization for Bioactivity: Beyond its use as a simple building block, derivatives of this compound can be synthesized to explore new therapeutic possibilities. For example, γ-aminobutyric acid (GABA) derivatives are an important class of neurological drugs, and introducing β-substituents can improve their properties. mdpi.com By using this compound as a starting point, novel GABA analogues or other classes of neuromodulators could be developed where the specific stereochemistry is essential for interacting with chiral biological targets like receptors and enzymes.

Table 5: Role in Drug Discovery

| Application | Description | Example of Scaffold Use |

|---|---|---|

| Chiral Intermediate | Serves as a source of chirality for the synthesis of complex active pharmaceutical ingredients (APIs). | The enantiomer is a key component in the synthesis of the K-ATP channel opener BPDZ-44. sigmaaldrich.com |

| Precursor for Bioactive Analogues | Can be chemically modified to produce novel compounds for screening and lead optimization. | Potential starting material for novel β-substituted GABA derivatives for neurological drug research. mdpi.com |

Q & A

Q. How can enantiomeric purity of (R)-(-)-2-amino-3-methylbutane be assessed experimentally?

Gas chromatography (GC) using chiral stationary phases, such as carbonylbis-(N-L-valine isopropyl ester), is a validated method for determining enantiomeric excess. The (R)-isomer elutes in a specific order relative to its (S)-counterpart, confirmed by synthetic standards . Polar solvents may alter optical rotation measurements, necessitating complementary techniques like NMR with chiral shift reagents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as flammable (UN 2733) and corrosive (R34). Use explosion-proof equipment, inert atmospheres (e.g., argon), and secondary containment. Emergency protocols require neutralization of spills with weak acids (e.g., acetic acid) and immediate medical consultation for exposure .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- NMR : H and C NMR can resolve methyl group splitting (δ ~1.0–1.5 ppm for branched carbons) and amine proton shifts (δ ~1.2–2.0 ppm).

- IR : N-H stretching (3300–3500 cm) and C-N vibrations (1100–1250 cm) confirm primary amine functionality.

- Mass Spec : Molecular ion peak at m/z 87.16 (CHN) with fragmentation patterns for structural validation .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

The (R)-configuration directs steric hindrance at the β-carbon, favoring SN2 mechanisms in reactions with alkyl halides. Kinetic studies show a 15–20% rate reduction compared to linear analogues due to branched-chain steric effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported optical rotation values for this compound?

Discrepancies arise from solvent polarity effects (e.g., water vs. ethanol) and trace impurities. Standardize measurements in anhydrous hexane and validate purity via GC-MS (>99% by area). Cross-reference with synthetic standards from asymmetric hydrogenation of 3-methyl-2-butanone oxime .

Q. How can computational modeling predict the chiral recognition mechanism of this compound in host-guest systems?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-31G*) reveal preferential binding of the (R)-isomer to β-cyclodextrin via van der Waals interactions at the methyl branch. Experimental validation via isothermal titration calorimetry (ITC) shows ΔG = −23.5 kJ/mol .

Q. What methodologies optimize the synthesis of this compound derivatives for asymmetric catalysis?

- Phosphine Ligands : React with chlorodiphenylphosphine under Schlenk conditions to form (R)-1-(diphenylphosphino)-2-amino-3-methylbutane (97% yield), a chiral ligand for Pd-catalyzed cross-couplings .

- Enzyme-Mediated Resolution : Lipase-catalyzed acylation in ionic liquids achieves 98% ee by kinetic resolution of racemic mixtures .

Q. How do solvent effects impact the stability of this compound in long-term storage?

Hydrocarbon solvents (e.g., hexane) reduce amine degradation (<5% over 12 months at 2–8°C) compared to polar aprotic solvents (e.g., DMF, 30% degradation). Use argon headspace and amber vials to prevent oxidation and photolysis .

Methodological Considerations

Q. Designing kinetic studies for this compound in organocatalytic reactions: How to control competing pathways?

Q. What statistical approaches validate reproducibility in stereochemical assignments?

Triangulate data from X-ray crystallography (if crystalline derivatives exist), electronic circular dichroism (ECD), and vibrational optical activity (VOA). Report confidence intervals for optical rotation ([α] = −15.2 ± 0.5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.